molecular formula C10H16O6 B14487418 Acetic acid;cyclohexa-1,3-diene-1,3-diol CAS No. 65883-46-7

Acetic acid;cyclohexa-1,3-diene-1,3-diol

Cat. No.: B14487418
CAS No.: 65883-46-7
M. Wt: 232.23 g/mol
InChI Key: SBFXEAQYYHDVBH-UHFFFAOYSA-N
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Description

Acetic acid;cyclohexa-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclohexa-1,3-diene-1,3-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-1,3-diene-1,3-diol is a diol derivative of cyclohexa-1,3-diene, a colorless, flammable liquid with a distinct odor

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexa-1,3-diene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of cyclohexa-1,3-diene typically involves the dehydrobromination of 1,2-dibromocyclohexane due to its efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;cyclohexa-1,3-diene-1,3-diol is unique due to its combination of acetic acid and cyclohexa-1,3-diene-1,3-diol, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.

Properties

CAS No.

65883-46-7

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

acetic acid;cyclohexa-1,3-diene-1,3-diol

InChI

InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4)

InChI Key

SBFXEAQYYHDVBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O

Origin of Product

United States

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